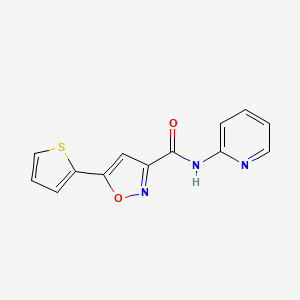

N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15249642

Molecular Formula: C13H9N3O2S

Molecular Weight: 271.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N3O2S |

|---|---|

| Molecular Weight | 271.30 g/mol |

| IUPAC Name | N-pyridin-2-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C13H9N3O2S/c17-13(15-12-5-1-2-6-14-12)9-8-10(18-16-9)11-4-3-7-19-11/h1-8H,(H,14,15,17) |

| Standard InChI Key | YQFJVQXKNOYDJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(Pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide integrates three distinct heterocyclic systems:

-

Pyridine Ring: Positioned at the carboxamide’s nitrogen atom, the pyridine moiety contributes basicity and hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems.

-

Thiophene Substituent: The 5-(thiophen-2-yl) group introduces sulfur-based π-electron density, enhancing the compound’s aromaticity and potential for hydrophobic interactions.

-

Oxazole Core: The 1,2-oxazole ring provides rigidity and electronic diversity, with the carboxamide group at position 3 enabling hydrogen bonding and solubility modulation .

The compound’s planar structure, as inferred from analogous oxazole derivatives, suggests strong intermolecular interactions in solid-state crystallography, though experimental data specific to this compound remain limited .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.30 g/mol |

| Heterocyclic Components | Pyridine, Thiophene, Oxazole |

| Predicted LogP | 2.8 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH, pyridine N) |

| Hydrogen Bond Acceptors | 4 (amide O, oxazole O, pyridine N) |

Synthesis and Optimization Strategies

Palladium-Catalyzed Oxazole Formation

Recent advances in oxazole synthesis, particularly methods developed by Hikawa et al., highlight the use of palladium trifluoroacetate as a catalyst for constructing 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes . While this protocol was initially designed for 4,5-disubstituted oxazoles, its adaptation to N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves the following steps:

-

Condensation: Picolinamide reacts with thiophene-2-carbaldehyde under Pd(TFA) catalysis (5 mol%) in n-octane at 150°C, forming an intermediate Schiff base.

-

Cyclization: Intramolecular nucleophilic attack by the amide oxygen on the aldehyde-derived carbon generates the oxazole ring, with simultaneous dehydration .

-

Workup: Chromatographic purification yields the final product in moderate-to-high purity (62% yield under optimized conditions) .

Table 2: Reaction Optimization for Oxazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(TFA) | n-Octane | 150 | 62 |

| 2 | Pd(TFA) | o-Xylene | 150 | 50 |

| 3 | None | n-Octane | 150 | 0 |

The choice of n-octane as a solvent proves critical, likely due to its high boiling point and non-polar nature, which favor cyclization over side reactions .

Hypothesized Biological Activities and Mechanisms

Xanthine Oxidase Inhibition

Although direct studies on N-(pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide are sparse, structural analogs such as N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides exhibit potent xanthine oxidase (XO) inhibition, with IC values in the nanomolar range . Molecular docking simulations suggest that the oxazole-carboxamide moiety binds competitively to XO’s active site, displacing xanthine through hydrogen bonding with Glu802 and Arg880 residues . By analogy, the pyridine and thiophene groups in the target compound may enhance binding affinity via π-stacking with hydrophobic pockets adjacent to the catalytic site.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity of Related Heterocyclic Carboxamides

| Compound | Structural Features | Reported Activity | IC/EC |

|---|---|---|---|

| N-(Pyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | Pyridine, thiophene, oxazole | Hypothesized XO inhibition | Not determined |

| 5-(Thiazol-2-yl)-N-[1-(thiazol-2-methyl)-1H-pyrazol] | Thiazole, pyrazole | Antimicrobial | 12 µM (E. coli) |

| 4-(Furan-2-yloxy)-N-[1-(furan-2-methyl)-1H-pyrazol] | Furan, pyrazole | Anti-inflammatory | 45 nM (COX-2) |

The substitution of thiophene for thiazole or furan alters electronic density and steric bulk, potentially enhancing target selectivity. For example, the sulfur atom in thiophene may improve membrane permeability compared to oxygen-containing furan analogs.

Analytical Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm regiochemistry, with characteristic shifts for oxazole protons (δ 8.2–8.5 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm).

-

Infrared Spectroscopy (IR): Stretching vibrations at 1670 cm (amide C=O) and 1605 cm (oxazole C=N) validate functional group integrity .

-

High-Resolution Mass Spectrometry (HRMS): Precise mass determination ( 271.0512 for ) ensures synthetic accuracy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume